Thiophene, 2-ethyl-, 1,1-dioxide
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Overview
Description
Thiophene, 2-ethyl-, 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The 2-ethyl substitution and the 1,1-dioxide functional group make this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, 2-ethyl-, 1,1-dioxide can be synthesized through the oxidation of 2-ethylthiophene. Common oxidizing agents used for this transformation include m-chloroperbenzoic acid (m-CPBA) and dimethyldioxirane (DMD) at low temperatures . The reaction typically involves the addition of the oxidizing agent to a solution of 2-ethylthiophene in an appropriate solvent, followed by stirring at a controlled temperature.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, DMD
Reduction: Hydrogenation using transition metal catalysts
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Parent thiophene
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Thiophene, 2-ethyl-, 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 2-ethyl-, 1,1-dioxide involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2-methyl-, 1,1-dioxide
- Thiophene, 2-ethyl-, 1-oxide
- Benzothiophene, 1,1-dioxide
Uniqueness
Thiophene, 2-ethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
CAS No. |
101043-44-1 |
---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-ethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-2-6-4-3-5-9(6,7)8/h3-5H,2H2,1H3 |
InChI Key |
JVIWTQDFTQIMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CS1(=O)=O |
Origin of Product |
United States |
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